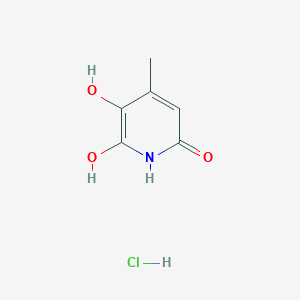
3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate is a chemical compound that belongs to the class of pyridinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate typically involves the reaction of 4-methyl-2(1H)-pyridinone with appropriate reagents to introduce hydroxyl groups at the 3 and 6 positions. The reaction conditions may include the use of catalysts, solvents, and specific temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce various functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce alkyl or halogen groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.
作用機序
The mechanism of action of 3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
3,4-Dihydroxy-2(1H)-pyridinone: Similar structure but lacks the methyl group at the 4 position.
3,6-Dihydroxy-2(1H)-pyridinone: Similar structure but lacks the methyl group at the 4 position.
4-Methyl-2(1H)-pyridinone: Similar structure but lacks the hydroxyl groups at the 3 and 6 positions.
Uniqueness
3,6-Dihydroxy-4-methyl-2(1H)-pyridinone Hydrochloride Dihydrate is unique due to the presence of both hydroxyl groups and a methyl group, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C6H8ClNO3 |
|---|---|
分子量 |
177.58 g/mol |
IUPAC名 |
5,6-dihydroxy-4-methyl-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C6H7NO3.ClH/c1-3-2-4(8)7-6(10)5(3)9;/h2,9H,1H3,(H2,7,8,10);1H |
InChIキー |
VSSYIVRWSBQANP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=C1O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



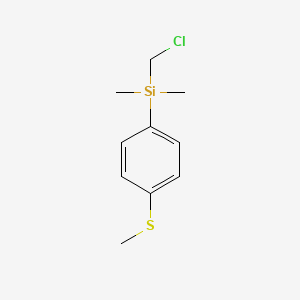
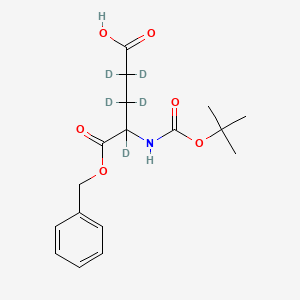
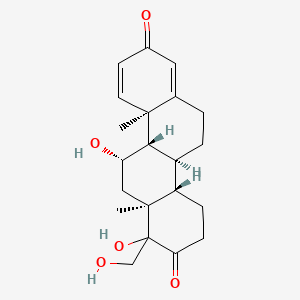
![4-[4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]morpholine](/img/structure/B13861167.png)
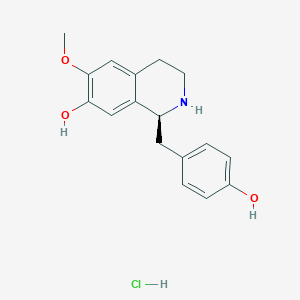
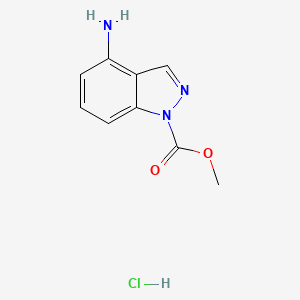



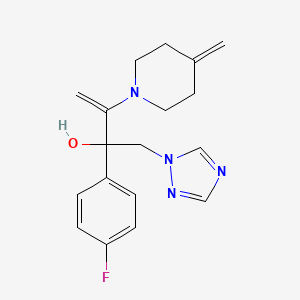
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)

![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
